3,3'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
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Overview
Description
The compound 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL is a complex organic molecule characterized by its multiple aromatic rings and functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of hydroxyl and methoxy groups, along with the imino and biphenyl structures, suggests that this compound may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL typically involves multiple steps, including the formation of the biphenyl core, the introduction of the hydroxyl and methoxy groups, and the formation of the imino linkage. A common synthetic route may involve:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.
Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Imino Linkage: This step involves the condensation of an aldehyde with an amine to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-3-METHOXYBENZALDEHYDE: Similar in structure but lacks the biphenyl and imino groups.
4,4’-DIHYDROXYBIPHENYL: Contains the biphenyl core but lacks the methoxy and imino groups.
4-METHOXY-3-HYDROXYBENZALDEHYDE: Similar functional groups but lacks the biphenyl structure.
Uniqueness
The uniqueness of 5-[(E)-({4’-[(E)-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-2-METHOXYPHENOL
Properties
Molecular Formula |
C28H24N2O4 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-[[4-[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C28H24N2O4/c1-33-27-13-3-19(15-25(27)31)17-29-23-9-5-21(6-10-23)22-7-11-24(12-8-22)30-18-20-4-14-28(34-2)26(32)16-20/h3-18,31-32H,1-2H3 |
InChI Key |
WSCXZIUGXQMTCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
Origin of Product |
United States |
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